GPR133 Agonism Potency vs. Endogenous Ligand 5α-DHT and Other aGPCR Agonists
AP503 activates GPR133 with an EC50 of 1.21 nM in cAMP accumulation assays, making it approximately three orders of magnitude more potent than the endogenous androgen 5α‑DHT (EC50 ≈ 1–10 µM range) [1]. By contrast, the closely related 5‑oxopyrrolidine‑3‑carboxamide series reported by Imamura et al. (2004) targets CCR5 with IC50 values in the micromolar range (0.038–1.9 µM) and does not engage GPR133 [2].
| Evidence Dimension | GPR133 cAMP activation EC50 |
|---|---|
| Target Compound Data | 1.21 nM (AP503) |
| Comparator Or Baseline | 5α-DHT endogenous agonist: EC50 ~1–10 µM (exact value not reported in same assay); CCR5-targeted 5-oxopyrrolidine-3-carboxamide (Imamura 2004): no GPR133 activity detected |
| Quantified Difference | ≥ 1000‑fold more potent than 5α‑DHT; target switch from CCR5 (IC50 0.038–1.9 µM) to GPR133 (EC50 1.21 nM) |
| Conditions | cAMP GloSensor assay in HEK293T cells overexpressing GPR133; CCR5 binding assay using [125I]RANTES on CHO‑CCR5 cells |
Why This Matters
This sub‑nanomolar potency and target selectivity are critical for studies where GPR133‑specific signaling must be activated without concurrent CCR5 blockade or androgen receptor cross‑reactivity.
- [1] Cell. 2025;188(6):1589-1604.e24. Identification, structure, and agonist design of an androgen membrane receptor. View Source
- [2] Chem Pharm Bull. 2004;52(1):63-73. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. View Source
